molecular formula C7H14O B6270100 hept-5-en-2-ol CAS No. 58927-83-6

hept-5-en-2-ol

Cat. No.: B6270100
CAS No.: 58927-83-6
M. Wt: 114.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hept-5-en-2-ol refers to two primary structural variants:

  • Linear this compound: A seven-carbon alcohol with a double bond at position 5 and a hydroxyl group at position 2.
  • Bicyclo[2.2.1]this compound (5-norbornen-2-ol): A bicyclic monoterpene alcohol with a norbornene skeleton and hydroxyl group at position 2 (CAS: 13080-90-5). This compound has a molecular formula of C₇H₁₀O, molecular weight of 110.15 g/mol, and is synthesized via microwave-assisted Diels-Alder reactions (e.g., from cyclopentadiene and vinylboronates) . Its thermal degradation behavior has been studied extensively, showing stability up to 200°C followed by increased concentration at higher temperatures due to secondary reactions . Applications include its use in click chemistry for ligand functionalization and as a precursor in organic synthesis .

Properties

CAS No.

58927-83-6

Molecular Formula

C7H14O

Molecular Weight

114.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-5-en-2-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of hept-5-en-2-ene. In this method, hept-5-en-2-ene is first treated with borane (BH3) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of hept-5-en-2-one. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) at elevated pressures and temperatures to reduce the carbonyl group of hept-5-en-2-one to a hydroxyl group, resulting in the formation of this compound.

Chemical Reactions Analysis

Types of Reactions: Hept-5-en-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to hept-5-en-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid.

    Reduction: The compound can be reduced to hept-5-en-2-amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: Hept-5-en-2-one

    Reduction: Hept-5-en-2-amine

    Substitution: Hept-5-en-2-chloride or hept-5-en-2-bromide

Scientific Research Applications

Hept-5-en-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of bioactive molecules.

    Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of hept-5-en-2-ol depends on its specific application. In chemical reactions, the hydroxyl group of this compound can act as a nucleophile, participating in various substitution and addition reactions. In biological systems, the compound may interact with cellular components, disrupting microbial cell membranes or inhibiting enzyme activity, leading to its antimicrobial effects.

Comparison with Similar Compounds

Linear Alcohols: 6-Methyl-hept-5-en-2-ol (Sulcatol)

Molecular Formula : C₈H₁₆O | Molecular Weight : 128.21 g/mol
Structure : Linear chain with a methyl group at position 6 and a double bond at position 5 (IUPAC: 6-methylhept-5-en-2-ol).
Key Properties :

  • Acts as an insect pheromone (e.g., in ambrosia beetles) .
  • Exhibits a floral odor , making it relevant in fragrance industries.
  • Synthesized via Grignard reactions or ketone reductions, differing from the Diels-Alder route used for bicyclic variants.

Comparison with this compound :

  • The methyl substitution increases hydrophobicity and alters volatility.
  • Lacks the rigid bicyclic framework, leading to different reactivity in oxidation or polymerization reactions.

Sesquiterpene Alcohol: (−)-α-Bisabolol

Molecular Formula : C₁₅H₂₆O | Molecular Weight : 222.37 g/mol
Structure : Complex derivative of this compound with a cyclohexenyl substituent (IUPAC: 6-methyl-2-(4-methylcyclohex-3-en-1-yl)this compound) .
Key Properties :

  • Naturally occurs in chamomile essential oil and exhibits anti-inflammatory , antioxidant , and wound-healing properties .
  • Used extensively in cosmetics and pharmaceuticals due to its mild floral odor and skin benefits.

Comparison with this compound :

  • The bulky cyclohexenyl group enhances steric hindrance, reducing reactivity in ring-opening reactions.
  • Pharmacological activity is absent in simpler this compound derivatives.

Substituted Bicyclic Alcohols: 1,7,7-Trimethylbicyclo[2.2.1]this compound

Molecular Formula : C₁₀H₁₆O | Molecular Weight : 152.23 g/mol
Structure : Bicyclic framework with methyl groups at positions 1, 7, and 7 .
Key Properties :

  • Demonstrates unique thermal stability , maintaining constant concentration between 100–200°C before increasing due to degradation of other compounds (e.g., α-pinene) .
  • Forms α-campholenal (a fragrance compound) via 1,2-carbon bond cleavage at elevated temperatures .

Comparison with this compound :

  • Additional methyl groups enhance thermal resistance but reduce solubility in polar solvents.
  • Used in studying terpene degradation pathways, unlike the parent compound.

Data Table: Comparative Overview

Compound Name Molecular Formula Molecular Weight Structure Type Key Applications/Properties References
Bicyclo[2.2.1]this compound C₇H₁₀O 110.15 Bicyclic alcohol Organic synthesis, click chemistry
6-Methyl-hept-5-en-2-ol (Sulcatol) C₈H₁₆O 128.21 Linear alcohol Insect pheromone, fragrances
(−)-α-Bisabolol C₁₅H₂₆O 222.37 Sesquiterpene alcohol Cosmetics, anti-inflammatory agents
1,7,7-Trimethylbicyclo[...]en-2-ol C₁₀H₁₆O 152.23 Substituted bicyclic Thermal degradation studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.